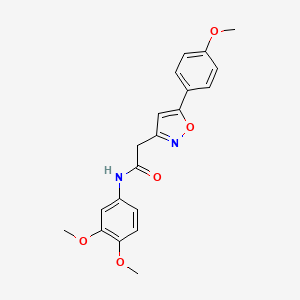
N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer therapy. It was initially discovered as a compound with anti-tumor properties in mice and has since been the subject of numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mechanism of Action
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines. N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide has been shown to stimulate the production of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which are cytokines that play a key role in the immune response to cancer.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide in lab experiments is that it has been shown to have anti-tumor properties in a variety of cancer cell lines and animal models. This makes it a potentially useful compound for investigating the mechanism of action of anti-cancer drugs and developing new cancer therapies. However, one limitation of using N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide. One area of research is to investigate its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Another area of research is to investigate its potential use in the treatment of specific types of cancer, such as lung cancer and melanoma. Additionally, further research is needed to better understand the mechanism of action of N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide and how it can be optimized for use in cancer therapy.
In conclusion, N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is a synthetic compound that has shown promise in the treatment of cancer. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy. While there are still many unanswered questions about its use, N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide represents a potentially valuable tool for investigating the mechanisms of anti-cancer drugs and developing new cancer therapies.
Synthesis Methods
N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form 3,4-dimethoxyphenyl hydroxylamine. This intermediate is then reacted with 4-methoxyphenylacetic acid to form the isoxazole ring, which is subsequently acetylated to form the final product, N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide has been studied extensively for its potential use in cancer therapy. It has been shown to have anti-tumor properties in a variety of cancer cell lines and animal models. N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide has been found to induce tumor necrosis and inhibit tumor growth by activating the immune system and inducing the production of cytokines.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-24-16-7-4-13(5-8-16)18-11-15(22-27-18)12-20(23)21-14-6-9-17(25-2)19(10-14)26-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVVYGNSLJIKPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

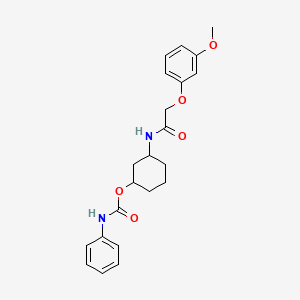
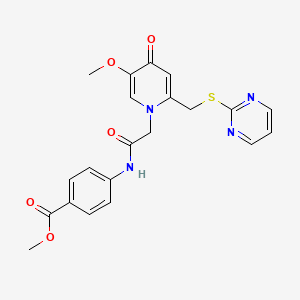
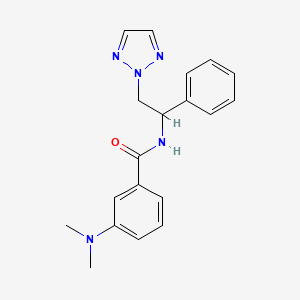

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2855282.png)
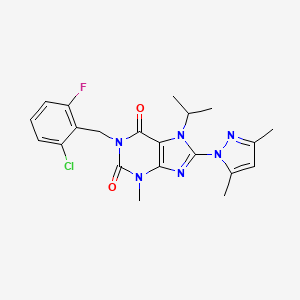
![ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2855285.png)
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2855286.png)

![N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2855290.png)



![Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2855297.png)